molecular formula C12H19N3O2 B6234828 tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate CAS No. 1005756-44-4

tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate

Cat. No. B6234828
CAS RN: 1005756-44-4
M. Wt: 237.3
InChI Key:
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Description

Tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate (TBC) is an organic compound and a member of the pyridinylmethylcarbamate family. It is a white solid that is soluble in water, ethanol, and methanol. TBC is used in a variety of scientific applications, including chemical synthesis, drug discovery, and biological research.

Mechanism of Action

Tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which are involved in the production of inflammatory mediators. It is also thought to act as an inhibitor of certain receptors, such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and receptors, as well as the modulation of neurotransmitter release. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also stable and non-toxic. The major limitation of tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate is that it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

The potential applications of tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate are vast and varied. In the future, it may be used to develop new drugs or to study the mechanism of action of existing drugs. It may also be used to study the biochemical and physiological effects of drugs on living organisms, as well as to investigate the effects of environmental pollutants on human health. Additionally, it may be used to develop new methods for chemical synthesis or to improve existing methods. Finally, it may be used to study the structure and function of proteins and other biological molecules.

Synthesis Methods

Tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate can be synthesized using a variety of methods. One common method involves reacting tert-butyl alcohol with 3-(aminomethyl)pyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a white solid that can be purified by recrystallization.

Scientific Research Applications

Tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate is widely used in scientific research, particularly in the fields of drug discovery and chemical synthesis. It is often used as a starting material in the synthesis of various compounds, including pharmaceuticals and other biologically active compounds. In addition, it has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drugs on living organisms.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 3-(aminomethyl)pyridine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "3-(aminomethyl)pyridine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Add 3-(aminomethyl)pyridine to a solution of tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Isolate the product by filtration or chromatography and purify as necessary." ] }

CAS RN

1005756-44-4

Product Name

tert-butyl N-{[3-(aminomethyl)pyridin-2-yl]methyl}carbamate

Molecular Formula

C12H19N3O2

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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